1-(Ethylamino)-3-[3-(ethylamino)-2-hydroxypropoxy]-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(ethylamino)-3-[3-(ethylamino)-2-hydroxypropoxy]-2-propanol is an amino alcohol.
Scientific Research Applications
Beta-Adrenoceptor Studies
The compound 1-(Ethylamino)-3-[3-(ethylamino)-2-hydroxypropoxy]-2-propanol has been instrumental in the study of β-adrenoceptors. Specifically, CGP 20712 A, which is closely related to this compound, has been utilized as a specific β1-adrenoceptor antagonist. Research using this compound has facilitated the differentiation between β1- and β2-adrenoceptors in various tissues, employing in vitro [3H]dihydroalprenolol ([3H]DHA) binding assays. The distinct biphasic concentration-effect curves observed in rat neocortical membranes, as opposed to monophasic curves in cerebellar membranes, underscore the compound's utility in quantifying β-adrenoceptor subtypes (Dooley, Bittiger, & Reymann, 1986).
Antihypertensive Agent Analysis
Enantioselective biodistribution studies have been conducted using a novel antihypertensive agent, which shares structural similarities with 1-(Ethylamino)-3-[3-(ethylamino)-2-hydroxypropoxy]-2-propanol. These studies required precise quantification of each enantiomer in biological fluids and tissues, highlighting the compound's role in developing and analyzing cardiovascular drugs (He et al., 2017).
Spectrophotometric Analysis
Spectrophotometric methods have been developed using compounds structurally related to 1-(Ethylamino)-3-[3-(ethylamino)-2-hydroxypropoxy]-2-propanol for the determination of copper in pharmaceutical and biological samples. These methods demonstrate the compound's application in analytical chemistry and its potential in various spectroscopic analyses (Dalman et al., 2002).
Polymorphism Studies
Investigations into the polymorphic forms of compounds structurally akin to 1-(Ethylamino)-3-[3-(ethylamino)-2-hydroxypropoxy]-2-propanol have been conducted, employing spectroscopic and diffractometric techniques. These studies are crucial for understanding the physical and chemical properties of pharmaceutical compounds, aiding in the development of stable and effective drug formulations (Vogt et al., 2013).
properties
Product Name |
1-(Ethylamino)-3-[3-(ethylamino)-2-hydroxypropoxy]-2-propanol |
---|---|
Molecular Formula |
C10H24N2O3 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(ethylamino)-3-[3-(ethylamino)-2-hydroxypropoxy]propan-2-ol |
InChI |
InChI=1S/C10H24N2O3/c1-3-11-5-9(13)7-15-8-10(14)6-12-4-2/h9-14H,3-8H2,1-2H3 |
InChI Key |
NOWSFZSRGQDPTC-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(COCC(CNCC)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.